N-{3-[acetyl(methyl)amino]phenyl}-4-chlorobenzamide
Description
N-{3-[acetyl(methyl)amino]phenyl}-4-chlorobenzamide is a benzamide derivative featuring a 4-chlorophenyl group linked to a substituted phenyl ring via an amide bond. The phenyl ring at the 3-position contains an N-acetyl-N-methylamino group, distinguishing it from simpler benzamides.
Properties
IUPAC Name |
N-[3-[acetyl(methyl)amino]phenyl]-4-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c1-11(20)19(2)15-5-3-4-14(10-15)18-16(21)12-6-8-13(17)9-7-12/h3-10H,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKLYGZPYJCNRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[acetyl(methyl)amino]phenyl}-4-chlorobenzamide typically involves the reaction of 3-aminoacetophenone with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-{3-[acetyl(methyl)amino]phenyl}-4-chlorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-{3-[acetyl(methyl)amino]phenyl}-4-chlorobenzamide is utilized in various scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-{3-[acetyl(methyl)amino]phenyl}-4-chlorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following benzamide derivatives share structural similarities with the target compound, differing primarily in substituent groups and biological activity:
Table 1: Structural and Functional Comparison of Selected Benzamide Derivatives
Key Observations :
Substituent Position and Electronic Effects: The 4-chloro group is common in several analogs (e.g., compounds 5c and 4-chloro-N-(hydroxymethyl)benzamide), suggesting its role in enhancing binding interactions or stability . The N-acetyl-N-methylamino group in the target compound introduces steric bulk and may reduce metabolic oxidation compared to simpler N-methyl or N-acetyl groups .
Biological Activity: Compound 5c demonstrated potent anti-inflammatory activity, attributed to the thiazole ring’s electron-withdrawing properties and planar geometry, which may enhance target binding .
Metabolic Stability and Reactivity
N-Methyl and N-acetyl groups are critical determinants of metabolic pathways. Evidence from related compounds reveals:
Table 2: Metabolic Behavior of N-Substituted Benzamides
Key Findings :
- Acetyl(methyl)amino Group: Likely resists conjugation (e.g., sulfation or acetylation), reducing the formation of reactive intermediates compared to hydroxymethyl or acetoxymethyl derivatives .
Biological Activity
N-{3-[acetyl(methyl)amino]phenyl}-4-chlorobenzamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique structural features, which include an acetyl(methyl)amino group and a chlorobenzamide moiety. These functional groups contribute to its biological activity by allowing interactions with various molecular targets.
The mechanism of action of this compound involves:
- Enzyme Inhibition : The compound can inhibit specific enzymes, leading to altered metabolic pathways.
- Receptor Binding : It interacts with various receptors, modulating their activity and influencing cellular responses.
These interactions are crucial for its potential therapeutic applications, particularly in cancer treatment and other diseases.
Antiproliferative Effects
Research has shown that this compound exhibits significant antiproliferative activity against several cancer cell lines, including:
- Breast Cancer (MCF-7)
- Lung Cancer (A549)
The compound's ability to inhibit cell proliferation may be linked to its interaction with the sigma-1 receptor, which plays a role in cell survival and proliferation pathways.
Enzyme Inhibition
This compound has been investigated for its potential to inhibit various enzymes. Preliminary studies suggest that it may affect:
- Dihydrofolate Reductase : A key enzyme involved in DNA synthesis and repair, making it a target for cancer therapies .
- Cholinesterases : Potential implications for neurodegenerative diseases have also been explored, as inhibition could enhance cognitive function by increasing acetylcholine levels .
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
- Cell Line Studies : In vitro studies demonstrated that the compound significantly reduced cell viability in MCF-7 and A549 cells, indicating its potential as an anticancer agent.
- Mechanistic Studies : Investigations into its mechanism revealed that it modulates sigma-1 receptor activity, leading to apoptosis in cancer cells.
- Comparative Analysis : In comparison with similar compounds, this compound showed enhanced potency against specific cancer types due to its unique chemical structure.
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
